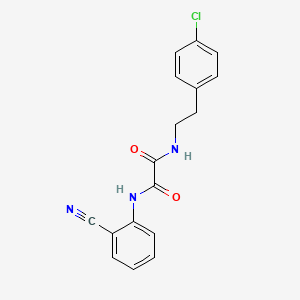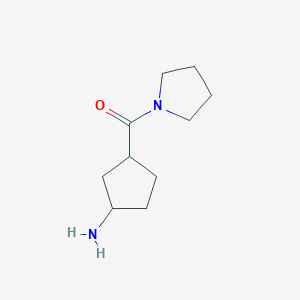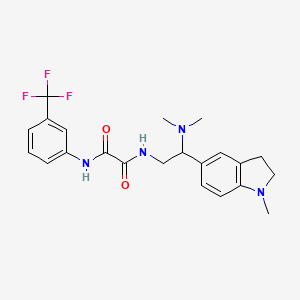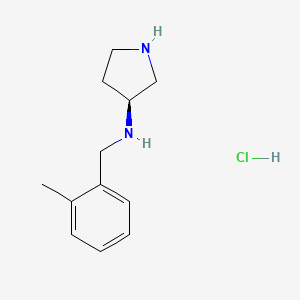
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial and Anticancer Derivatives
Antimicrobial Activity : Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives have shown potent antibacterial and antifungal activities, demonstrating their potential as leads for the development of new antimicrobial agents (Debnath & Ganguly, 2015). Similarly, other studies have focused on synthesizing novel compounds that exhibit significant inhibitory activities against various pathogenic microorganisms, further highlighting the antimicrobial potential of derivatives of this compound (Noreen et al., 2015).
Anticancer Activity : The compound's derivatives have been evaluated for their antitumor activities, with some showing potent anticancer activity comparable to established drugs like doxorubicin. This is particularly notable in derivatives synthesized for targeting specific cancer cell lines, indicating the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Enzyme Inhibition for Therapeutic Applications
Enzyme Inhibitory Activities : Some derivatives have been designed to target specific enzymes, such as thymidylate synthase and dihydrofolate reductase, critical in cellular replication and cancer progression. These studies underline the therapeutic potential of these compounds in treating diseases through enzyme inhibition (Gangjee et al., 2008).
Solubility and Drug Formulation
Drug Formulation : The solubility and thermodynamics of dihydropyrimidine derivatives, related to the compound , have been studied to address the challenge of poor drug solubility in aqueous media. These studies are crucial for improving the bioavailability and effectiveness of drugs derived from these compounds (Shakeel, Bhat, & Haq, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-isopropylbenzenesulfonyl chloride with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol, followed by reaction with 4-methoxyphenylacetic acid. The final product is obtained after purification and isolation.", "Starting Materials": [ "4-isopropylbenzenesulfonyl chloride", "5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol", "4-methoxyphenylacetic acid", "Triethylamine", "Methanol", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: 4-isopropylbenzenesulfonyl chloride is reacted with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of triethylamine and chloroform to yield 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide.", "Step 2: The product from step 1 is then reacted with 4-methoxyphenylacetic acid in methanol in the presence of sodium bicarbonate to yield 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide.", "Step 3: The final product is purified and isolated using standard techniques such as column chromatography and recrystallization." ] } | |
CAS-Nummer |
866812-49-9 |
Molekularformel |
C22H23N3O5S2 |
Molekulargewicht |
473.56 |
IUPAC-Name |
N-(4-methoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O5S2/c1-14(2)15-4-10-18(11-5-15)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-6-8-17(30-3)9-7-16/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27) |
InChI-Schlüssel |
KPFQSQDHTMKAKR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695199.png)



![4-(Dimethylsulfamoyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2695207.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2695214.png)
![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)
![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2695216.png)


![N-(2-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2695219.png)
